{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol
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Overview
Description
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol is a chemical compound that features an oxazole ring substituted with a trifluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a dehydrating agent can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}carboxylic acid, while nucleophilic substitution can lead to various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to develop new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol: This compound features a thiazole ring instead of an oxazole ring, which can alter its chemical and biological properties.
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol: Similar to the above compound but with a different substitution pattern on the thiazole ring.
Uniqueness
The uniqueness of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol lies in its specific combination of functional groups and ring structure. The presence of both the trifluoromethyl and hydroxymethyl groups on the oxazole ring provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H10F3NO2 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H10F3NO2/c1-7-10(6-17)18-11(16-7)8-3-2-4-9(5-8)12(13,14)15/h2-5,17H,6H2,1H3 |
InChI Key |
OEUNVZJABQYSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CO |
Origin of Product |
United States |
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